molecular formula C10H11BrCl2N2 B2885987 (6-Bromoquinolin-8-yl)methanamine;dihydrochloride CAS No. 2305255-92-7

(6-Bromoquinolin-8-yl)methanamine;dihydrochloride

Cat. No.: B2885987
CAS No.: 2305255-92-7
M. Wt: 310.02
InChI Key: MLPCFDGCVSUOPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoquinolin-8-yl)methanamine;dihydrochloride typically involves the bromination of quinoline derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent treatment with amines under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and amination reactions, followed by purification processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(6-Bromoquinolin-8-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives with various functional groups, such as amines, thiols, and oxides .

Scientific Research Applications

(6-Bromoquinolin-8-yl)methanamine;dihydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromoquinolin-8-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromo and amine groups, which confer distinct reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(6-bromoquinolin-8-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.2ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;;/h1-5H,6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPCFDGCVSUOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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